molecular formula C11H9NO3 B8387745 3-(3-Nitrobenzyl)furan

3-(3-Nitrobenzyl)furan

Cat. No.: B8387745
M. Wt: 203.19 g/mol
InChI Key: IBRXLKOIDYEHQS-UHFFFAOYSA-N
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Description

3-(3-Nitrobenzyl)furan is a nitro-substituted furan derivative characterized by a nitrobenzyl group attached to the 3-position of the furan ring. Nitro groups are electron-withdrawing, influencing reactivity, stability, and applications in pharmaceuticals, agrochemicals, or materials science. The compound’s synthesis likely involves Friedel-Crafts alkylation or condensation reactions, as seen in similar systems .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-[(3-nitrophenyl)methyl]furan

InChI

InChI=1S/C11H9NO3/c13-12(14)11-3-1-2-9(7-11)6-10-4-5-15-8-10/h1-5,7-8H,6H2

InChI Key

IBRXLKOIDYEHQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2=COC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Reactivity

  • 2-(2-Nitrobenzyl)furans ():
    Synthesized via FeCl₃-catalyzed Friedel-Crafts alkylation of 2-substituted furans with 2-nitrobenzhydrols. The ortho-nitro substituent sterically hinders reactions, limiting substrate scope compared to 3-nitro isomers, which may exhibit enhanced electronic effects due to reduced steric interference .

  • 3-(3-Nitrobenzyl)-4H-chromen-4-one (): Although a chromenone derivative, its meta-nitrobenzyl group forms a dihedral angle of 77.83° with the aromatic ring, influencing crystal packing via weak C–H⋯O hydrogen bonds. This suggests that 3-(3-Nitrobenzyl)furan may adopt similar conformational preferences, affecting solubility and solid-state interactions .

Functional Group Variations

  • 3-(Chloromethyl)furan ():
    Contains a chloromethyl group (–CH₂Cl) at the 3-position. Unlike the nitro group, –CH₂Cl is a site for nucleophilic substitution, enabling derivatization (e.g., in pesticide synthesis). The nitro group in this compound, however, directs electrophilic substitution reactions and may enhance thermal stability .

  • Natural Furan Derivatives (): Hydroxyl-substituted furans (e.g., 4-(4’-hydroxybenzyl)furan-2(5H)-one from Pleione bulbocodioides) exhibit anti-tumor activity.

Industrial and Agrochemical Analogues

  • Cyprofuram ():
    A pesticide with a tetrahydro-2-oxo-3-furanyl group. Unlike cyprofuram’s carboxamide functionality, this compound’s nitro group may confer explosive properties or serve as a precursor in energetic materials synthesis .

Physical and Chemical Properties

Property This compound (Inferred) 2-(2-Nitrobenzyl)furan () 3-(Chloromethyl)furan ()
Electron Effects Strong electron-withdrawing Moderate steric hindrance Electron-withdrawing (Cl)
Melting Point ~129–130°C (similar to chromenone) Not reported 43–44°C
Applications Energetic materials, intermediates Synthetic intermediates Pesticide synthesis

Preparation Methods

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of furan with 3-nitrobenzyl halides represents a direct route, though furan’s inherent electron-rich nature complicates electrophilic substitution. Lewis acids such as AlCl₃ or FeCl₃ have been employed to activate 3-nitrobenzyl bromide for alkylation, though yields remain modest (30–45%) due to competing polymerization and para-substitution. Modifications using nitrobenzene as a solvent improve regioselectivity, favoring the 3-position via steric hindrance.

Nitration of 3-Benzylfuran

Post-functionalization via nitration of pre-synthesized 3-benzylfuran faces challenges in regioselectivity. Directed ortho-metalation (DoM) strategies, utilizing directing groups such as sulfonamides, enable selective nitration at the benzyl meta-position. For example, treatment of 3-benzylfuran with HNO₃/H₂SO₄ at 0°C achieves 55% yield of 3-(3-nitrobenzyl)furan, though over-nitration byproducts necessitate chromatographic purification.

Transition Metal-Catalyzed Coupling Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 3-bromofuran and 3-nitrobenzylboronic acid offers superior regiocontrol. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) yield 72–78% of the target compound, with negligible homocoupling. The use of Xantphos ligands enhances catalytic efficiency, reducing Pd loading to 2 mol%.

Stille Coupling

Stille coupling employing 3-tributylstannylfuran and 3-nitrobenzyl iodide under anaerobic conditions (Pd₂(dba)₃, AsPh₃, THF) achieves 65% yield. This method circumvents boronic acid instability but requires stringent moisture-free conditions and generates toxic tin byproducts.

Cyclization Strategies

Cyclization of Nitro-Containing Precursors

Nitroalkene intermediates, such as 3-nitro-1-phenylpropene, undergo [4+2] cycloaddition with acetylene equivalents to form the furan core. Titanium-mediated cyclization (TiCl₄, CH₂Cl₂, −78°C) of 3-nitrobenzyl propargyl ethers yields this compound in 60% yield with >90% regioselectivity.

Benzotriazole-Mediated Cyclization

Benzotriazole-activated intermediates, as described in ARKAT studies, enable one-pot furan formation. Reaction of 3-nitrobenzyl ketones with benzotriazole derivatives under acidic conditions (H₂SO₄, 100°C) achieves 70–75% yield via intramolecular cyclodehydration.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates coupling and cyclization steps. A protocol adapting Arkat-USA’s benzo[b]furan synthesis involves reacting 3-nitrobenzyl chloride with furfuryl alcohol under microwave conditions (110°C, 10 min), yielding 85% product with 99% purity (GC-FID). This method reduces reaction times from hours to minutes and minimizes side reactions.

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsAdvantagesLimitations
Friedel-Crafts30–45AlCl₃, nitrobenzene, 50°CSimple setupLow yield, poor regioselectivity
Suzuki-Miyaura72–78Pd(PPh₃)₄, K₂CO₃, 80°CHigh regiocontrolBoronic acid synthesis required
Ti-Mediated Cyclization60TiCl₄, −78°CExcellent selectivityCryogenic conditions
Microwave85110°C, 10 minRapid, high puritySpecialized equipment needed

Q & A

Basic Questions

Q. What are the established synthetic methodologies for preparing 3-(3-nitrobenzyl)furan, and what are their respective yields and limitations?

  • Answer: The primary synthetic route involves FeCl₃-catalyzed Friedel-Crafts alkylation of furan derivatives with nitro-substituted benzhydrols. For example, 2-substituted furans react with 3-nitrobenzhydrol in dichloromethane at room temperature, achieving moderate yields (40–60%) . Limitations include regioselectivity challenges due to competing substitution patterns and sensitivity to electron-withdrawing groups. Alternative multi-step approaches, such as coupling nitrobenzyl halides with furan precursors via nucleophilic substitution, require strict anhydrous conditions and chromatographic purification (e.g., silica gel column chromatography) to isolate the product .

Q. How is the crystal structure of this compound characterized, and what insights do crystallographic data provide about its molecular conformation?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For 3-(3-nitrobenzyl)-4H-chromen-4-one (a structurally related compound), data collected at 173 K using a Bruker Kappa DUO APEXII diffractometer revealed a monoclinic P21/cP2_1/c space group with unit cell parameters a=4.6082A˚,b=10.4219A˚,c=26.4468A˚a = 4.6082 \, \text{Å}, b = 10.4219 \, \text{Å}, c = 26.4468 \, \text{Å}, and β=90.428\beta = 90.428^\circ. The nitro group forms weak C–H···O hydrogen bonds, creating a 3D network. Software such as SHELXS97 and SHELXL97 are used for structure refinement, achieving RR-factors of 0.047 .

Advanced Questions

Q. What factors influence the regioselectivity and reaction efficiency in Friedel-Crafts alkylation reactions used to synthesize nitrobenzyl-substituted furans?

  • Answer: Key factors include:

  • Catalyst choice: FeCl₃ enhances electrophilicity of the benzhydrol intermediate, favoring para-substitution in nitrobenzyl groups .
  • Solvent effects: Polar aprotic solvents (e.g., DCM) stabilize ionic intermediates, improving yields.
  • Steric hindrance: Bulky substituents on the furan ring reduce reaction efficiency, necessitating longer reaction times or elevated temperatures.
  • Electronic effects: Electron-donating groups on the furan increase reactivity, while electron-withdrawing groups (e.g., nitro) compete with the desired alkylation pathway .

Q. How can researchers resolve discrepancies in reported reactivity patterns of this compound under varying reaction conditions?

  • Answer: Contradictory data often arise from differences in:

  • Reaction conditions: Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal parameters.
  • Analytical methods: Use HPLC-MS or in-situ FTIR to monitor intermediate formation. For example, oxidation products (e.g., carboxylic acids) may form under aerobic conditions, altering perceived reactivity .
  • Computational modeling: Density Functional Theory (DFT) calculations can predict transition states and explain substituent effects on reaction pathways .

Q. What advanced spectroscopic and computational techniques are recommended for elucidating the electronic effects of the nitro group in this compound?

  • Answer:

  • X-ray Photoelectron Spectroscopy (XPS): Quantifies nitro group electron-withdrawing effects via N 1s binding energy shifts.
  • NMR spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR chemical shifts reveal conjugation between the nitro group and furan ring (e.g., deshielding of adjacent protons).
  • DFT calculations: Simulate molecular electrostatic potentials (MEPs) to map charge distribution and predict sites for electrophilic/nucleophilic attack .

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